REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:16][C:17]([OH:18])=[O:19].[Cl:1][c:2]1[cH:3][c:4]([N:9]2[CH2:10][CH:11]3[CH2:12][NH:13][CH:14]3[CH2:15]2)[cH:5][n:6][c:7]1[Cl:8].[OH2:20]>>[CH3:16][C:17](=[O:18])[OH:19].[Cl:1][c:2]1[cH:3][c:4]([N:9]2[CH2:10][CH:11]3[CH2:12][NH:13][CH:14]3[CH2:15]2)[cH:5][n:6][c:7]1[Cl:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Clc1cc(N2CC3CNC3C2)cnc1Cl
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Clc1cc(N2CC3CNC3C2)cnc1Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC(=O)O
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Type
|
product
|
Smiles
|
CC(=O)O
|
Name
|
Clc1cc(N2CC3CNC3C2)cnc1Cl
|
Type
|
product
|
Smiles
|
Clc1cc(N2CC3CNC3C2)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |